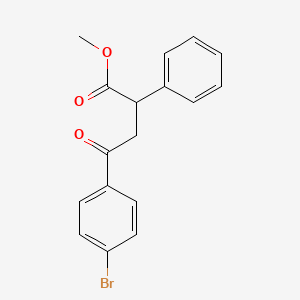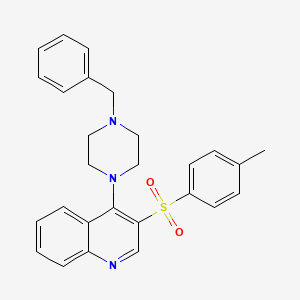
2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1597657-37-8 . It has a molecular weight of 270.52 .
Molecular Structure Analysis
The InChI code for 2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride is 1S/C7H2Cl3NO2S/c8-5-1-4(3-11)2-6(9)7(5)14(10,12)13/h1-2H . This indicates that the molecule consists of a benzene ring with two chlorine atoms, a cyanide group, and a sulfonyl chloride group attached to it.Aplicaciones Científicas De Investigación
Synthesis Methods
2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride serves as a key intermediate in the synthesis of various biologically active compounds and materials. For example, its role in the convenient preparation of high-purity chlorinated and fluorinated aromatic compounds is crucial for developing active ingredients in agricultural and pharmaceutical applications. This synthesis approach highlights the importance of sulfonyl chloride in directing substitution reactions, demonstrating its utility in organic synthesis for producing specific isomers with high purity and yield (Moore, 2003).
Structural and Spectroscopic Analysis
The compound and its derivatives are extensively studied for their molecular structure, vibrational spectroscopic characteristics, and electronic properties. Detailed studies involving density functional theory (DFT) and spectroscopic methods (e.g., FTIR) provide insights into the molecular geometry, electronic transitions, and non-linear optical properties. Such studies are essential for understanding the chemical and physical properties of these compounds, contributing to the development of materials with specific electronic and optical characteristics (Nagarajan & Krishnakumar, 2018).
Catalysis and Material Science
Research on sulfonyl chloride derivatives also extends to their application in catalysis and the development of new materials. For instance, sulfonyl chlorides are used in the synthesis of solid acid catalysts through sulfonation processes. These catalysts exhibit high activity and stability, making them suitable for various esterification and acylation reactions. The synthesis and characterization of such catalysts contribute to the broader field of catalysis, offering efficient and sustainable alternatives for industrial chemical processes (Liu et al., 2010).
Medical Chemistry and Pharmacology
Sulfonyl chloride derivatives find applications in medical chemistry, particularly in the synthesis of compounds with potential therapeutic effects. For example, research has explored their use in creating inhibitors of certain enzymes involved in cancer progression. By synthesizing and testing bis-sulfonamides derived from sulfonyl chloride interactions with sulfonamides, researchers have identified compounds with significant inhibitory activity against tumor-associated enzymes. This line of research opens pathways to developing new cancer therapies, highlighting the medical relevance of sulfonyl chloride derivatives (Morsy et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
2,6-dichloro-4-cyanobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NO2S/c8-5-1-4(3-11)2-6(9)7(5)14(10,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOUBDVNRCJZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2733757.png)
![Cyclohex-3-en-1-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2733758.png)

![N,N-dimethyl(2-{[4-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate](/img/structure/B2733765.png)
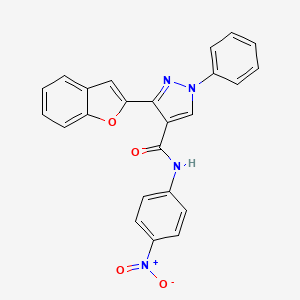
![5-methyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2733770.png)
![2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2733772.png)
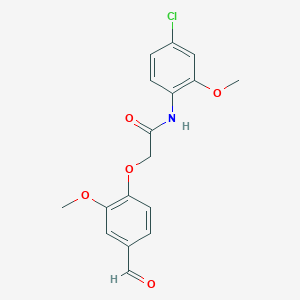
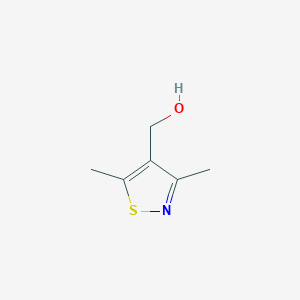
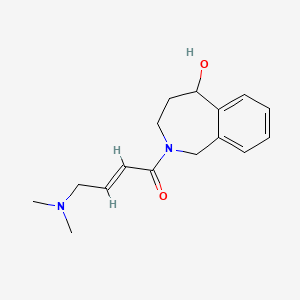
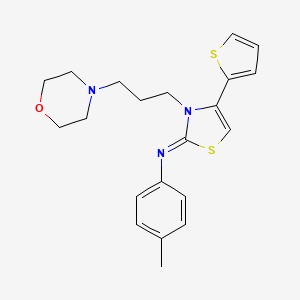
![N-[1-(7-Fluoro-1-benzofuran-2-yl)ethyl]prop-2-enamide](/img/structure/B2733778.png)
